

Bis(2-Chloroethyl)amine hydrochloride-d8 certificate of analysis

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Compound of Interest

Compound Name: *Bis(2-Chloroethyl)amine
hydrochloride-d8*

Cat. No.: *B12391564*

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Technical Guide: Bis(2-Chloroethyl)amine hydrochloride-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile for **Bis(2-Chloroethyl)amine hydrochloride-d8**, a deuterated analog of the alkylating agent nornitrogen mustard. This document is intended to serve as a reference for the quality control, characterization, and application of this compound in research and development settings. **Bis(2-Chloroethyl)amine hydrochloride-d8** is primarily utilized as an internal standard for the quantification of Bis(2-Chloroethyl)amine hydrochloride in various biological matrices during pharmacokinetic and metabolic studies.^{[1][2]}

Product Identification and Specifications

This section outlines the key identifiers and typical physicochemical properties of **Bis(2-Chloroethyl)amine hydrochloride-d8**.

Identifier	Value
Chemical Name	2-chloro-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-1,1,2,2-tetradeuterioethanamine;hydrochloride[3]
CAS Number	102092-04-6[3]
Unlabelled CAS Number	821-48-7[3]
Molecular Formula	C ₄ H ₂ D ₈ Cl ₃ N[1]
Molecular Weight	186.54 g/mol [1]

Physicochemical Property	Specification
Appearance	White to off-white or beige crystalline powder/solid.[3][4][5]
Solubility	Soluble in water.[3]
Melting Point	212-214 °C
Storage	Store at room temperature or 4°C, sealed and protected from moisture.[1][4]

Analytical Data Summary

The following table summarizes the typical quality control tests and their acceptance criteria for a representative batch of **Bis(2-Chloroethyl)amine hydrochloride-d8**.

Test	Method	Specification
Assay	Titration	≥98.0%[4]
Identification	FTIR	Conforms to structure[6]
Structure Confirmation	¹ H NMR Spectroscopy	Consistent with structure[4]
Isotopic Purity	Mass Spectrometry	≥98 atom % D[7]
Chemical Purity	HPLC	>95%[8]

Experimental Protocols

This section details the methodologies for the key analytical experiments cited in the data summary.

Assay by Titration

The assay determines the purity of the substance by titrating the amine hydrochloride salt.

- Principle: A non-aqueous acid-base titration is performed. The amine hydrochloride is weakly basic and can be titrated with a strong acid in a non-aqueous solvent.
- Apparatus: Analytical balance, burette, beaker, magnetic stirrer.
- Reagents: Perchloric acid (HClO_4) in glacial acetic acid (0.1 N), glacial acetic acid, crystal violet indicator.
- Procedure:
 - Accurately weigh a sample of **Bis(2-Chloroethyl)amine hydrochloride-d8** and dissolve it in glacial acetic acid.
 - Add a few drops of crystal violet indicator.
 - Titrate the solution with 0.1 N perchloric acid until the endpoint is reached, indicated by a color change from violet to blue-green.
 - The percentage purity is calculated based on the volume of titrant consumed.

Identification by FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to confirm the identity of the compound by analyzing its functional groups.

- Principle: The sample is irradiated with infrared radiation, and the absorption of energy at specific frequencies corresponds to the vibrational frequencies of the bonds within the molecule, creating a unique spectral fingerprint.
- Apparatus: FTIR spectrometer.

- Procedure:
 - A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.^[9]
 - Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
 - The sample is scanned over the range of 4000-400 cm^{-1} .
 - The resulting spectrum is compared to a reference spectrum of Bis(2-Chloroethyl)amine hydrochloride. The presence of characteristic peaks for N-H, C-H, and C-Cl bonds confirms the identity.

Structure Confirmation by ^1H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy is used to confirm the molecular structure. For the deuterated compound, the absence of proton signals at specific positions confirms deuteration.

- Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by hydrogen nuclei (protons) provides information about their chemical environment.
- Apparatus: NMR spectrometer (e.g., 400 MHz).
- Reagents: Deuterated solvent (e.g., D_2O or DMSO-d_6).
- Procedure:
 - Dissolve an accurately weighed sample in the appropriate deuterated solvent.
 - Transfer the solution to an NMR tube.
 - Acquire the ^1H NMR spectrum.
 - The spectrum should be consistent with the structure of the hydrochloride salt of the amine.^[4] For the d8 analog, the characteristic signals for the ethyl protons will be absent,

confirming the high level of deuteration.

Purity by HPLC

High-Performance Liquid Chromatography (HPLC) is employed to assess the chemical purity and detect any impurities.

- Principle: The sample is dissolved in a mobile phase and injected into a column packed with a stationary phase. The components of the sample separate based on their differential partitioning between the two phases.
- Apparatus: HPLC system with a suitable detector (e.g., UV or ELSD).
- Typical Conditions:
 - Column: SeQuant® ZIC®-HILIC (150x4.6 mm, 5 µm) or similar.[\[7\]](#)
 - Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 50 mM ammonium acetate, pH 5.9) in an 85:15 (v/v) ratio.[\[7\]](#)
 - Flow Rate: 1.0 mL/min.[\[7\]](#)
 - Detection: Evaporative Light Scattering Detector (ELSD).[\[7\]](#)
 - Temperature: 30 °C.[\[7\]](#)
- Procedure:
 - Prepare a solution of the sample in the mobile phase.
 - Inject the solution into the HPLC system.
 - Record the chromatogram and calculate the area percentage of the main peak to determine the purity.

Isotopic Purity by Mass Spectrometry

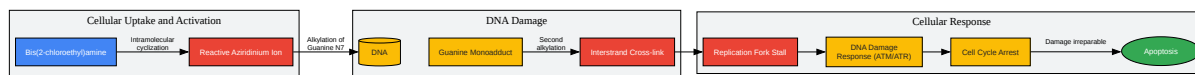
Mass Spectrometry (MS) is used to confirm the molecular weight and determine the isotopic enrichment of the deuterated compound.

- Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This allows for the determination of the molecular mass and the relative abundance of different isotopic species.
- Apparatus: Mass spectrometer (e.g., coupled with GC or LC, or via direct infusion).
- Ionization Technique: Electrospray Ionization (ESI) is commonly used.[\[10\]](#)
- Procedure:
 - Prepare a dilute solution of the sample.
 - Introduce the sample into the mass spectrometer.
 - Acquire the mass spectrum in the appropriate mass range.
 - The spectrum will show a peak corresponding to the molecular ion of the d8-labeled compound. The isotopic enrichment is determined by comparing the intensity of this peak to any residual peaks corresponding to partially deuterated or non-deuterated species.

Mechanism of Action and Signaling

While **Bis(2-Chloroethyl)amine hydrochloride-d8** is used as a stable isotope-labeled internal standard, its non-deuterated counterpart is a potent DNA alkylating agent.[\[3\]](#)[\[11\]](#) Understanding its mechanism is crucial for researchers in oncology and drug development.

Bis(2-chloroethyl)amine is a bifunctional alkylating agent that forms highly reactive aziridinium ions in vivo. These ions then react with nucleophilic sites on DNA, particularly the N7 position of guanine.[\[12\]](#)[\[13\]](#) Being bifunctional, one molecule can react with two different guanine bases, leading to the formation of DNA interstrand or intrastrand cross-links.[\[12\]](#)[\[14\]](#) These cross-links prevent DNA strand separation, thereby blocking DNA replication and transcription.[\[1\]](#)[\[13\]](#) This extensive DNA damage triggers cell cycle arrest and ultimately leads to the activation of apoptotic pathways and cell death.[\[12\]](#)[\[13\]](#)

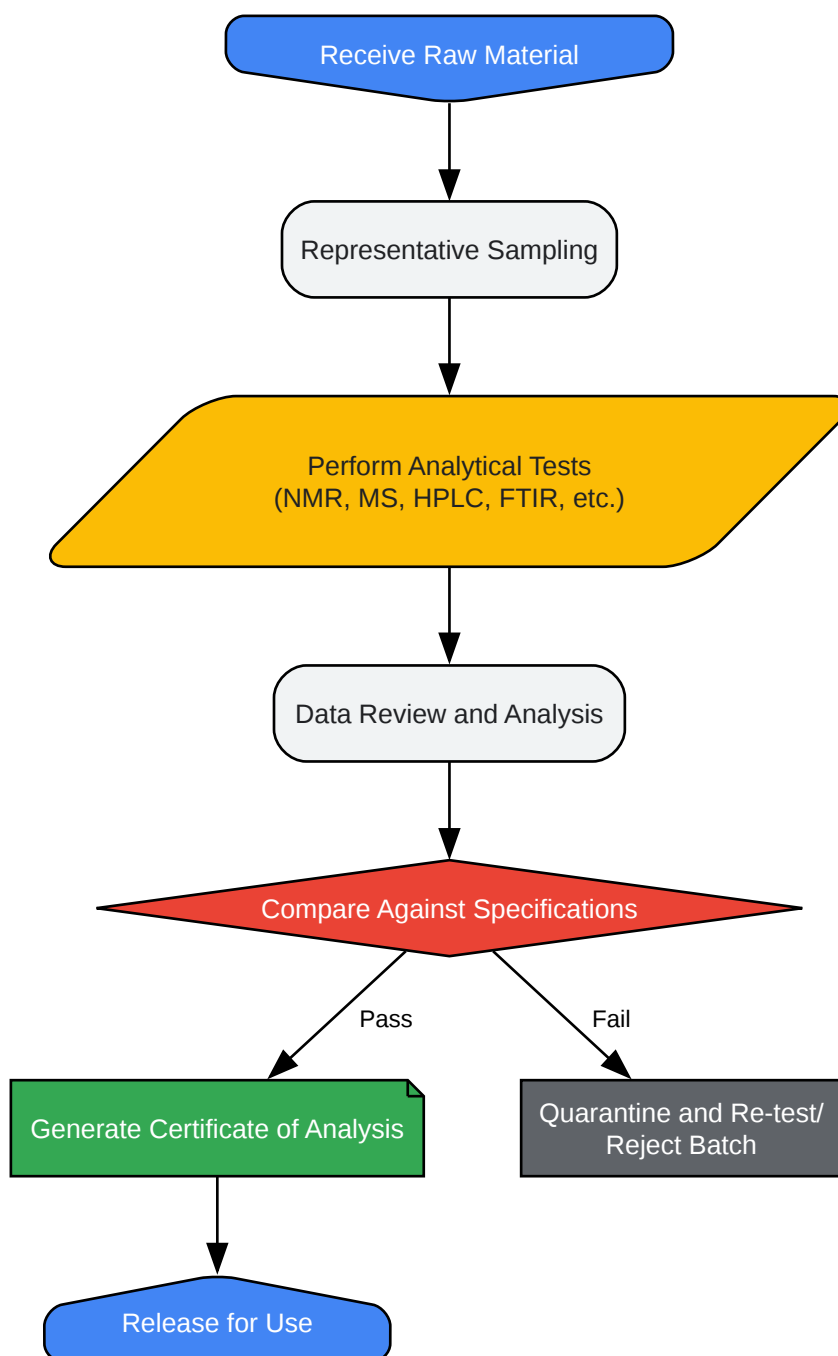


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Mechanism of DNA alkylation and induced apoptosis.

Experimental and Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control and certification of a chemical reference standard like **Bis(2-Chloroethyl)amine hydrochloride-d8**.



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General quality control workflow for a chemical standard.

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